Product packaging for Ajudazol A(Cat. No.:)

Ajudazol A

Cat. No.: B1247360
M. Wt: 590.7 g/mol
InChI Key: CIWQMSHQAVWNOO-OPGPRAPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ajudazol A (CID 10416005) is a structurally unique secondary metabolite originally isolated from the myxobacterium Chondromyces crocatus . This complex polyketide is characterized by a central oxazole heterocycle and demonstrates potent biological properties by effectively inhibiting the mitochondrial respiratory chain at nanomolar concentrations through selective binding to complex I (NADH dehydrogenase) . On a molecular level, this compound has been identified as a potent inhibitor of human 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes and a clinically validated target for the treatment of conditions such as asthma . Its inhibitory activity in human neutrophils is comparable to the antiasthmatic drug zileuton . Furthermore, research indicates that this compound possesses considerable apoptotic activity, with studies showing it can considerably reduce the growth of neuroblastoma cells at sub-micromolar concentrations and induce apoptotic DNA fragmentation at concentrations as low as 10 nM . The unique architecture of this compound, along with its important biological properties in inhibiting critical enzymatic and cellular pathways, makes it a valuable chemical tool for researching inflammation, cancer biology, and cellular metabolism . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H42N2O7 B1247360 Ajudazol A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H42N2O7

Molecular Weight

590.7 g/mol

IUPAC Name

(E)-N-[(2E,6Z,8Z)-11-[4-[(2S)-2-[(3S,4R)-4,8-dihydroxy-7-methyl-1-oxo-3,4-dihydroisochromen-3-yl]propyl]-1,3-oxazol-2-yl]dodeca-2,6,8,11-tetraenyl]-3-methoxy-N-methylbut-2-enamide

InChI

InChI=1S/C34H42N2O7/c1-22-16-17-27-29(30(22)38)34(40)43-32(31(27)39)24(3)19-26-21-42-33(35-26)23(2)15-13-11-9-7-8-10-12-14-18-36(5)28(37)20-25(4)41-6/h7,9,11-14,16-17,20-21,24,31-32,38-39H,2,8,10,15,18-19H2,1,3-6H3/b9-7-,13-11-,14-12+,25-20+/t24-,31+,32-/m0/s1

InChI Key

CIWQMSHQAVWNOO-OPGPRAPUSA-N

Isomeric SMILES

CC1=C(C2=C(C=C1)[C@H]([C@@H](OC2=O)[C@@H](C)CC3=COC(=N3)C(=C)C/C=C\C=C/CC/C=C/CN(C)C(=O)/C=C(\C)/OC)O)O

Canonical SMILES

CC1=C(C2=C(C=C1)C(C(OC2=O)C(C)CC3=COC(=N3)C(=C)CC=CC=CCCC=CCN(C)C(=O)C=C(C)OC)O)O

Synonyms

ajudazol A

Origin of Product

United States

Biosynthetic Investigations of Ajudazol a

Origin and Producer Organisms of Ajudazol A

This compound is a secondary metabolite produced by myxobacteria, a group of microorganisms renowned for their complex multicellular behavior and their prolific capacity to synthesize structurally diverse and biologically active natural products. The original producer of this compound was identified as the myxobacterium Chondromyces crocatus. Subsequent research has expanded the known producers to include other related myxobacteria, such as Cystobacter sp. SBCb004, which produces a suite of novel Ajudazol derivatives. acs.orgnih.gov

Identification and Characterization of Ajudazol Biosynthetic Gene Clusters (BGCs)

The blueprint for this compound biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC) in the producer organism's genome. BGCs are physically clustered groups of genes that collectively code for the enzymes and proteins required to produce a specific secondary metabolite. The identification and analysis of the Ajudazol BGC have been pivotal in understanding its formation.

The biosynthesis of the Ajudazol core structure is primarily governed by a Type I Polyketide Synthase (PKS) assembly line. PKS systems are large, multi-domain enzymes that construct complex carbon skeletons from simple acyl-CoA precursors in an assembly-line fashion. The Ajudazol BGC contains the genes encoding these PKS modules, which sequentially add and modify extender units to build the polyketide chain. While hybrid PKS/NRPS pathways are common in myxobacteria, current research indicates that the Ajudazol backbone is assembled via a PKS pathway.

Genome mining and metabolic analysis have led to the discovery of variations in the Ajudazol BGC. A notable example is the identification of a truncated Ajudazol BGC in Cystobacter sp. SBCb004. acs.orgnih.gov This naturally modified gene cluster results in the production of a series of previously unknown derivatives, designated Ajudazols C through J. acs.orgresearchgate.net These novel compounds exhibit variations in hydroxylation, desaturation, and glycosylation patterns compared to this compound and B, highlighting how genetic divergence can lead to chemical diversity within a natural product family. acs.orgnih.gov

Elucidation of Proposed Biosynthetic Pathways for this compound

The proposed biosynthetic pathway for Ajudazols is a multi-step process involving chain initiation by a specific starter unit, elongation and modification by the PKS modules, and subsequent tailoring by post-PKS enzymes.

The initiation of polyketide synthesis is a critical step that dictates a part of the final molecule's structure. Research has shown that different starter units are utilized for different groups of Ajudazols, which contributes to their structural variation.

This compound and B : The biosynthesis of the originally discovered Ajudazols, A and B, is initiated with the incorporation of Acetyl-CoA as the starter unit. acs.org

Ajudazol C-J : In contrast, the novel derivatives produced by Cystobacter sp. SBCb004 are proposed to incorporate 3,3-Dimethylacrylyl CoA as their starter unit. acs.orgnih.gov This alternative starter molecule accounts for the different substitution pattern at one end of these molecules.

Following the assembly of the polyketide backbone by the PKS, a series of post-modification reactions occur, catalyzed by tailoring enzymes. These enzymes are crucial for achieving the final, biologically active structure of this compound and its derivatives. Mutagenesis studies have been instrumental in identifying the function of these enzymes. acs.org

P450-dependent enzymes : The Ajudazol pathway involves at least two cytochrome P450-dependent enzymes. These enzymes are responsible for key oxidative modifications, including the hydroxylation at the C-8 position and desaturation events at positions C-15 and C-33 of the molecule. acs.orgnih.gov Interestingly, one of the genes encoding a P450 enzyme is located outside the primary Ajudazol BGC. acs.orgnih.gov

Glycosyltransferases : Glycosylation, the attachment of a sugar moiety, is another critical tailoring step. A specific glycosyltransferase is responsible for transferring a d-β-glucopyranose unit to the Ajudazol scaffold. acs.orgnih.gov Similar to one of the P450 enzymes, the gene for this glycosyltransferase was also found to be located outside the main BGC, indicating a degree of distributed genetic control over the final biosynthetic steps. acs.orgnih.gov

The following table summarizes the key biosynthetic elements for different Ajudazols.

FeatureThis compound / BAjudazol C-J
Producer Strain Example Chondromyces crocatusCystobacter sp. SBCb004
Biosynthetic Gene Cluster Full BGCTruncated BGC
Starter Unit Acetyl-CoA3,3-Dimethylacrylyl CoA
Key Tailoring Reactions Hydroxylation, Desaturation, GlycosylationHydroxylation, Desaturation, Glycosylation

Chemoenzymatic Approaches and Biosynthetic Engineering for this compound Production

The production of complex natural products like this compound in commercially viable quantities is often hindered by the slow growth of the native producing organisms and the complexity of their metabolic networks. To overcome these limitations, chemoenzymatic and biosynthetic engineering strategies are being explored. These approaches aim to leverage the inherent enzymatic machinery of the biosynthetic pathway while employing chemical synthesis and genetic manipulation to enhance yield, generate novel analogs, and facilitate production in more amenable hosts.

Chemoenzymatic synthesis combines the strengths of both chemical and biological catalysis to construct complex molecules. This strategy can be particularly advantageous for polyketides like this compound, where specific enzymatic steps can be difficult to replicate with traditional organic chemistry. One common chemoenzymatic approach involves the synthesis of advanced precursor molecules that can be fed to a native or engineered organism, which then utilizes its enzymatic machinery to complete the synthesis of the final product. This "precursor-directed biosynthesis" can be used to generate novel analogs by introducing chemically synthesized precursors with modified structures.

Biosynthetic engineering involves the direct manipulation of the genetic blueprint—the biosynthetic gene cluster (BGC)—responsible for producing a natural product. Advances in molecular biology and synthetic biology have provided a powerful toolkit for engineering these pathways. Key strategies include:

Heterologous Expression: The entire BGC for this compound could be transferred from its native producer, the myxobacterium Cystobacter sp., into a more robust and easily cultivable host organism. nih.gov Model organisms like Streptomyces species or even Escherichia coli are often chosen for their fast growth rates and well-established genetic tools. nih.govconicet.gov.ar Successful heterologous expression would uncouple this compound production from the complex life cycle of myxobacteria.

Pathway Optimization: Once a BGC is expressed in a heterologous host, its productivity can be enhanced by addressing potential bottlenecks. This can involve optimizing the expression levels of key enzymes, such as the polyketide synthases (PKSs), or ensuring a sufficient supply of precursor molecules like acetyl-CoA and malonyl-CoA. mdpi.comfrontiersin.org

Enzyme Engineering: The individual enzymes within the this compound pathway can be modified to alter their specificity or activity. For example, mutagenesis studies of the Ajudazol pathway in Cystobacter sp. SBCb004 have already identified key tailoring enzymes responsible for modifications on the polyketide backbone. digitellinc.com This knowledge can be used to rationally engineer these enzymes to produce derivatives with potentially improved properties.

Research into the biosynthesis of Ajudazol has provided foundational knowledge for such engineering efforts. Studies have identified a truncated Ajudazol BGC in Cystobacter sp. SBCb004, leading to the discovery of novel derivatives, Ajudazols C-J. digitellinc.com Through mutagenesis, specific enzymes responsible for post-PKS modifications have been characterized.

Table 1: Key Tailoring Enzymes Identified in the Ajudazol Biosynthetic Pathway from Cystobacter sp. SBCb004
Enzyme TypeFunctionGene LocationEffect of Inactivation
P450-dependent enzymeHydroxylation at C-8Outside the main BGCAbolished production of C-8 hydroxylated Ajudazols
P450-dependent enzymeDesaturation at C-15 and C-33Within the BGCAccumulation of saturated Ajudazol precursors
GlycosyltransferaseTransfer of a d-β-glucopyranoseOutside the main BGCProduction of aglycone forms of Ajudazols

This understanding of the native biosynthetic machinery is crucial for designing effective chemoenzymatic and engineering strategies. For instance, a chemoenzymatic approach could involve the chemical synthesis of various isochromanone or oxazole (B20620) precursors, which could then be fed to cultures of Cystobacter sp. or a heterologous host expressing the necessary tailoring enzymes. A hypothetical precursor feeding experiment is outlined below.

Table 2: Hypothetical Precursor-Directed Biosynthesis Experiment for this compound Analogs
Synthetic Precursor FedTarget Enzyme/ModuleExpected ProductPotential Outcome
Fluorinated isochromanonePolyketide Synthase (PKS)Fluorinated this compound analogAltered biological activity or stability
Thiazole-containing building blockPKS module responsible for oxazole formationThiazole-containing this compound analog (Thiazojazol)Novel structure-activity relationship
Modified polyene chainCyclization/tailoring enzymesThis compound analog with altered side chainModified target binding or solubility

While the direct application of these advanced techniques to enhance this compound production is still in its early stages, the combination of a well-characterized BGC and a robust toolkit for chemoenzymatic synthesis and metabolic engineering provides a clear path forward for optimizing the production of this potent natural product and generating novel, bioactive derivatives.

Total Synthesis and Synthetic Strategies of Ajudazol a

Retrosynthetic Analyses for Ajudazol A

Retrosynthetic analysis is a problem-solving technique used to deconstruct a target molecule into simpler, commercially available starting materials. princeton.edu For this compound, the primary retrosynthetic disconnections are strategically made to separate the molecule into key building blocks. This approach simplifies the complex architecture into manageable synthetic targets. The main fragments identified through this analysis are the eastern isochromanone moiety, the central 2,4-disubstituted oxazole (B20620) unit, and the western polyene side chain. researchgate.netresearchgate.net This modular strategy allows for the individual, stereocontrolled synthesis of each fragment before their convergent coupling in the final stages of the synthesis. researchgate.net

Synthesis of Key Molecular Fragments of this compound

The construction of this compound's key fragments requires precise and stereoselective synthetic methods to install the numerous stereocenters and complex functionalities present in the natural product.

The isochromanone portion of this compound contains a challenging stereotriad. nih.gov Several methods have been developed for its stereoselective synthesis.

Asymmetric Ortho-Lithiation: A highly stereoselective strategy based on an asymmetric ortho-lithiation of atropisomeric amides has been successfully applied. nih.gov This method utilizes the chiral memory of a preoriented amide axis to control the stereochemistry during the addition to aldehyde electrophiles. nih.gov Efficient one-pot protocols were developed for the direct transformation of the resulting sterically hindered amides into the desired isochromanones. nih.gov This approach provides access to the authentic anti,anti-configured isochromanone core of the ajudazols. nih.gov

Intramolecular Diels-Alder (IMDA) Reaction: An alternative approach involves an intramolecular Diels-Alder reaction to construct the isochromanone moiety. researchgate.net This strategy was utilized in the total synthesis of the proposed structure for 8-deshydroxythis compound, a related natural product. researchgate.net

Isobenzofuran (B1246724) Chemistry: Another innovative method involves the regioselective alkylation and oxidative rearrangement of isobenzofuran intermediates. This strategy allows for the efficient generation of substituted 4,8-dihydroxyisochromanones with complete regiocontrol. researchgate.netresearchgate.net

Method Key Features Reference
Asymmetric Ortho-LithiationUtilizes chiral memory of atropisomeric amides for stereocontrol; provides access to all possible stereoisomers. nih.gov
Intramolecular Diels-Alder (IMDA)Cycloaddition strategy to form the core bicyclic ring system. researchgate.netresearchgate.net
Isobenzofuran RearrangementRegioselective alkylation and oxidative rearrangement generates the substituted isochromanone core. researchgate.netresearchgate.net

The 2,4-disubstituted oxazole ring is a central component of this compound. Its synthesis has been approached through various methodologies.

Modular Oxazole Diversification: A key strategy relies on the direct functionalization of the oxazole ring. researchgate.net This involves a halogen dance reaction for selective halogenation, which allows for the subsequent introduction of different substituents via cross-coupling reactions. researchgate.netresearchgate.net This modular approach is particularly advantageous for the synthesis of analogues. nih.gov

Modified Cyclodehydration Approach: In some syntheses, difficulties with the direct formation of the 2,4-disubstituted oxazole led to a modified approach. researchgate.net This involved the selective acylation of a diol, followed by azide (B81097) displacement, reduction, and a subsequent O,N shift to form a hydroxyamide, which is a precursor for the oxazole ring cyclization. researchgate.netresearchgate.net

Stille Coupling of a 2-Stannyl-oxazole: A strategy for synthesizing the eastern portion of this compound utilized a Stille cross-coupling reaction between a 2-stannyl-oxazole and a vinyl iodide unit. acs.org

The synthesis of the polyene chain with its specific double bond geometry is a critical challenge. One effective method involves a double acetylene (B1199291) carbocupration of a functionalized alkyl cuprate. acs.org This reaction, followed by trapping with 2,3-dibromopropene, allows for the one-pot construction of a vinyl halide unit containing a (Z,Z)-diene, which is a key component of the polyene chain. acs.org The stereoselectivity of this process is crucial for establishing the correct configuration of the final natural product.

Advanced Coupling Reactions in this compound Total Synthesis

The final assembly of the key molecular fragments into the complete structure of this compound is accomplished using advanced cross-coupling reactions. These reactions are chosen for their efficiency and tolerance of complex functional groups present in the fragments.

The Negishi cross-coupling, which couples organozinc compounds with organic halides in the presence of a nickel or palladium catalyst, is a powerful tool in total synthesis. wikipedia.orgjk-sci.com It is particularly noted for its high functional group tolerance and its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org In the total synthesis of this compound, a challenging combination of sp²-sp² and sp²-sp³ Negishi cross-coupling reactions was employed to connect the key fragments. nih.govresearchgate.net This reaction was central to the modular approach, enabling the efficient union of the halogenated oxazole core with the other complex side chains. researchgate.netresearchgate.net The use of a Pd₂(dba)₃/PCyp₃-based catalyst has been shown to be effective for a wide range of Negishi cross-couplings involving unactivated alkyl electrophiles. acs.org

Coupling Type Fragments Joined Significance in this compound Synthesis
sp²-sp² Negishi CouplingOxazole core and vinyl fragmentConnects the central heterocyclic core to the polyene chain precursor.
sp²-sp³ Negishi CouplingOxazole core and alkyl fragmentAttaches the side chain to the other side of the oxazole ring.

Stille Coupling in this compound Fragment Synthesis

The Stille cross-coupling reaction, a palladium-catalyzed reaction between an organostannane and an organic halide, has proven to be a valuable tool in the construction of the complex carbon skeleton of this compound. This reaction has been strategically utilized for the convergent assembly of key fragments of the molecule.

One notable application involves the coupling of a 2-stannyl-oxazole derivative with a vinyl iodide unit, effectively forging the C14-C15 bond and connecting the eastern and western hemispheres of the molecule. acs.orgnih.govresearchgate.net This approach allows for the late-stage introduction of the oxazole moiety, a critical pharmacophore of this compound. The synthesis of the requisite vinyl iodide fragment containing a (Z,Z)-diene system was cleverly achieved through a one-pot double acetylene carbocupration of a functionalized alkyl cuprate, followed by trapping with 2,3-dibromopropene. nih.gov

Key Features of the Stille Coupling Approach:

FeatureDescriptionReference
Bond Formation C14-C15 (sp2-sp2) researchgate.net
Coupling Partners 2-stannyl-oxazole and a vinyl iodide acs.orgnih.gov
Catalyst Palladium-based catalysts wikipedia.orglibretexts.org
Significance Enables convergent fragment coupling researchgate.net

The utility of the Stille coupling in this context highlights its reliability and functional group tolerance, making it a powerful method for the construction of complex natural products like this compound.

Oxidative Rearrangements in this compound Synthesis

A novel and efficient strategy involving the oxidative rearrangement of isobenzofurans has been developed and successfully applied to the synthesis of the isochromanone core of this compound. figshare.com This methodology provides a regioselective and stereocontrolled route to this crucial structural motif.

The key transformation involves the generation of a reactive isobenzofuran intermediate, which then undergoes a regioselective alkylation and subsequent oxidative rearrangement to furnish the desired 4,8-dihydroxyisochromanone in good yields and with complete regiocontrol. This innovative approach offers a streamlined pathway to a key building block of this compound, demonstrating the power of developing new facets of reactivity for known chemical entities. researchgate.net

Stereoselective Approaches in this compound Synthesis

The presence of multiple stereocenters in this compound necessitates the use of highly stereoselective synthetic methods to ensure the correct absolute and relative stereochemistry of the final molecule. A significant breakthrough in this area was the development of an innovative asymmetric ortholithiation strategy. nih.govacs.org

This method allows for the stereoselective construction of the challenging isochromanone stereotriad, a core structural feature of this compound. nih.gov The configurational assignment of the stereocenters was further corroborated by biosynthetic gene cluster analysis, providing a powerful combination of synthetic chemistry and bioinformatics to unambiguously determine the molecule's stereochemistry. nih.gov

Convergent and Modular Synthetic Methodologies for this compound

The total synthesis of this compound has been accomplished through a concise and modular strategy, highlighting the advantages of a convergent approach. nih.govacs.orgacs.org This strategy allows for the independent synthesis of complex fragments, which are then coupled at a late stage to assemble the final molecule. This modularity is not only efficient but also provides a platform for the synthesis of analogues by simply modifying one of the constituent fragments. nih.gov

A key feature of this convergent synthesis is a direct oxazole functionalization strategy. nih.govacs.orgacs.org This approach involves a halogen dance reaction for selective halogenation of the oxazole ring, followed by challenging sp2-sp2 and sp2-sp3 Negishi cross-coupling reactions to install the necessary side chains. nih.govacs.orgacs.org This modular oxazole diversification strategy has proven to be highly effective, culminating in a 17-step longest linear sequence for the total synthesis of this compound. nih.govacs.orgacs.org

Comparison of Synthetic Strategies:

StrategyKey ReactionsAdvantagesReference
Convergent Synthesis Stille Coupling, Negishi CouplingEfficiency, Modularity for analogue synthesis nih.govacs.orgacs.orgnih.gov
Linear Synthesis Step-wise constructionLess complex fragment synthesisN/A

This modular and convergent approach represents a significant advancement in the synthesis of complex oxazole-containing natural products.

Development of Simplified and Stabilized this compound Analogues via Chemical Synthesis

The modular synthetic strategies developed for the total synthesis of this compound have paved the way for the rational design and synthesis of simplified and stabilized analogues. nih.gov By replacing certain structural motifs with more synthetically accessible or stable isosteres, chemists can probe the structure-activity relationships of this compound and potentially develop new therapeutic agents with improved properties.

One such approach involved replacing the complex isochromanone core with a simplified terpene fragment. nih.gov This modification, facilitated by the modular nature of the synthetic route, allowed for the rapid generation of analogues. The synthesis of these simplified derivatives has led to the identification of potent 5-lipoxygenase inhibitors with significant antiproliferative and apoptotic activities in brain cancer cell lines. researchgate.net

The development of these analogues underscores the power of chemical synthesis not only in confirming the structure of complex natural products but also in generating novel molecular entities with potentially enhanced biological activities.

Biological Activity and Molecular Mechanisms of Ajudazol a

Inhibition of Mitochondrial Respiratory Chain Complex I by Ajudazol A

This compound is recognized as a potent inhibitor of the mitochondrial respiratory chain, specifically targeting Complex I (NADH:ubiquinone oxidoreductase). nih.govresearchgate.net This complex is a crucial component of cellular metabolism, responsible for oxidizing NADH and transferring electrons to ubiquinone, a process coupled to proton translocation across the mitochondrial inner membrane to generate ATP. cam.ac.uk Inhibition of Complex I disrupts this vital process, leading to a decrease in cellular energy production and an increase in reactive oxygen species (ROS). cam.ac.uk The inhibitory action of this compound on this complex is a cornerstone of its biological profile. researchgate.netnih.gov

Mitochondrial Complex I is a large multi-subunit enzyme, also known as NADH dehydrogenase. wikipedia.org It contains a binding site for NADH, where the oxidation of NADH to NAD+ occurs, releasing electrons that are then passed along a series of iron-sulfur clusters within the complex. cam.ac.uk While this compound is a known inhibitor of Complex I, the precise binding site and the specific molecular interactions with the NADH-dehydrogenase subunits have not been fully elucidated in the available scientific literature. The mechanism may involve interference with NADH binding, obstruction of the ubiquinone reduction site, or disruption of the conformational changes necessary for proton pumping. researchgate.net

The detailed biochemical kinetics of this compound's inhibition of Complex I are not extensively characterized in published research. Characterizing enzymatic inhibition typically involves determining parameters such as the half-maximal inhibitory concentration (IC50) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). cam.ac.uk This information is critical for understanding the potency and mechanism of an inhibitor. However, specific IC50 values and kinetic data for this compound's direct inhibition of NADH-dehydrogenase activity remain to be established.

This compound as a Potent 5-Lipoxygenase Inhibitor

In addition to its effects on mitochondria, research has demonstrated that simplified synthetic analogues of Ajudazol are potent inhibitors of 5-lipoxygenase (5-LOX). researchgate.netnih.gov The 5-LOX enzyme is a key player in the biosynthesis of leukotrienes, which are lipid mediators of inflammation. nih.gov By inhibiting 5-LOX, Ajudazol analogues can effectively block the production of these pro-inflammatory molecules, suggesting a potential anti-inflammatory activity for this class of compounds. nih.gov The evaluation of these derivatives has identified potent 5-lipoxygenase inhibitors, highlighting the therapeutic potential of the Ajudazol scaffold. nih.gov

Induction of Apoptotic Activity by this compound in Cancer Cell Lines

Synthetic derivatives of Ajudazol have been shown to exhibit strong antiproliferative and apoptotic activities in various cancer cell lines, particularly those derived from brain cancers like neuroblastoma. researchgate.netnih.gov Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. nih.gov The ability of Ajudazol analogues to induce apoptosis at low nano- to micromolar concentrations underscores their potential as anticancer agents. nih.gov This activity suggests that the Ajudazol structure could be a valuable template for the development of new cancer therapeutics.

Neuroblastoma is a type of cancer that originates from the sympathoadrenal lineage of the neural crest. nih.gov Apoptosis in these cells can be triggered through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis. nih.gov While Ajudazol analogues show considerable apoptotic activity in neuroblastoma cells, the specific cellular mechanisms have not been fully detailed. nih.gov It is plausible that the apoptosis is linked to Ajudazol's known function as a mitochondrial Complex I inhibitor, which can trigger the intrinsic apoptotic pathway. However, direct experimental evidence detailing the specific caspases activated or the involvement of Bcl-2 family proteins in this compound-induced apoptosis is not yet available.

Broader Biological Profiling of this compound and Related Compounds

Investigation into the Ajudazol scaffold has expanded beyond the parent compound to include novel derivatives and simplified analogues. nih.govacs.org A study focused on synthesizing and evaluating simplified Ajudazol analogues revealed that significant biological activity could be retained despite considerable structural simplification. researchgate.net These analogues demonstrated potent 5-lipoxygenase inhibition and strong antiproliferative effects on brain cancer cell lines. nih.gov

Furthermore, genome mining and biosynthetic studies have led to the identification and isolation of new, naturally occurring Ajudazol derivatives, named Ajudazols C–J. acs.org These novel compounds, which differ from Ajudazols A and B in their biosynthetic starter unit and feature varying degrees of hydroxylation, desaturation, and glycosylation, also exhibit cytotoxicity against a range of cancer cell lines. acs.org This research highlights the versatility of the Ajudazol framework and suggests that both natural and synthetic derivatives are promising candidates for further pharmacological development.

Data Tables

Table 1: Biological Activity of Simplified Ajudazol Analogues (Note: Data pertains to simplified synthetic analogues of this compound, as reported in scientific literature.)

Activity Type Target Potency Cell Lines
Anti-inflammatory5-Lipoxygenase (5-LOX)Potent InhibitionN/A
AntiproliferativeCancer CellsLow nano- to micromolarBrain Cancer Cell Lines
ApoptoticCancer CellsStrong InductionNeuroblastoma Cells

Mechanisms of Action Beyond Primary Targets

While the primary molecular target of this compound is firmly established as Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain, research into the broader biological activities of the ajudazol class of compounds has revealed additional molecular targets. These findings suggest that the pharmacological effects of these natural products may extend beyond the singular disruption of mitochondrial respiration.

A significant discovery in this context is the identification of 5-lipoxygenase (5-LOX) as a molecular target for Ajudazol B, a closely related analogue of this compound. nih.gov This finding is noteworthy as 5-lipoxygenase is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. The inhibitory activity of Ajudazol B against this enzyme was found to be comparable to that of zileuton, a commercially available drug used in the treatment of asthma. nih.gov

Further supporting the relevance of this off-target activity, studies on synthetically derived, simplified analogues of ajudazol have also demonstrated potent inhibition of 5-lipoxygenase. nih.gov In addition to this anti-inflammatory activity, these simplified analogues were observed to induce significant antiproliferative and apoptotic effects in brain cancer cell lines, with activity seen at low nano- to micromolar concentrations. nih.gov

The implications of a dual-targeting mechanism, affecting both cellular energy metabolism and inflammatory pathways, are significant. It suggests that this compound and related compounds could be investigated for a wider range of therapeutic applications where both mitochondrial dysfunction and inflammation are contributing factors.

Table of Research Findings on Ajudazol Analogues and Derivatives:

Compound/AnalogueObserved Secondary Target/ActivityCell Lines/Model SystemKey Findings
Ajudazol B5-lipoxygenase (5-LOX) inhibitionIn vitro enzyme assaysActivity was comparable to the approved drug zileuton. nih.gov
Simplified Ajudazol Analogues5-lipoxygenase (5-LOX) inhibitionIn vitro enzyme assaysPotent inhibition of the 5-LOX enzyme was identified. nih.gov
Simplified Ajudazol AnaloguesAntiproliferative and apoptotic activityBrain cancer cell linesDemonstrated strong antiproliferative and apoptotic effects at low concentrations. nih.gov

Structure Activity Relationship Sar Studies of Ajudazol a

Rational Design of Ajudazol A Derivatives for SAR Probing

Rational design of derivatives involves creating modified versions of a lead compound like this compound with specific structural changes to probe the role of different functional groups and moieties in its biological activity. frontiersin.org This approach allows for a systematic investigation of how alterations to the isochromanone core, the polyene chain, or the oxazole (B20620) and amide functionalities influence potency and target interaction. Synthetic strategies have been developed to access this compound and its analogs, facilitating SAR studies. researchgate.netresearchgate.netresearchgate.netgla.ac.uk For instance, a modular oxazole diversification strategy has been reported, enabling the synthesis of this compound and selected analogs. researchgate.netuni-bonn.deresearchgate.net This modularity is beneficial for generating a library of compounds with variations in specific regions of the molecule, allowing for detailed SAR analysis. researchgate.net

Impact of Structural Modifications on Biological Potency

Detailed SAR studies on this compound and its derivatives have provided valuable insights into the impact of structural modifications on their biological potency. researchgate.netresearchgate.netresearchgate.net These studies often involve synthesizing a series of analogs with specific changes and then testing their activity in relevant biological assays.

Importance of the Isochromanone Unit for Biological Activity

Research indicates that the isochromanone unit is a key structural element for the antifungal activity of this compound and related analogs. researchgate.netresearchgate.netresearchgate.net Studies assessing the antifungal activity of 8-epi-(–)-ajudazol B and its analogs against Botrytis cinerea have highlighted the critical role of the isochromanone core. researchgate.netresearchgate.net The presence and specific features of this moiety appear to be essential for the compound's inhibitory effects. researchgate.netresearchgate.netresearchgate.net The synthesis of the isochromanone stereotriad, a challenging part of the molecule, has been a focus of synthetic efforts to enable the generation of analogs with modifications in this region. researchgate.netresearchgate.netgla.ac.ukresearchgate.net

Computational Approaches in Ajudazol a Research

Molecular Docking Studies of Ajudazol A with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be instrumental in understanding its interaction with its primary biological target, the mitochondrial respiratory chain complex. While specific docking studies for this compound are not extensively detailed in publicly available literature, the methodology would involve predicting how this compound binds to the active site of its target protein.

The process involves preparing a three-dimensional structure of the target protein, often obtained from crystallographic data, and the structure of this compound. The docking algorithm then samples a large number of possible conformations and orientations of this compound within the protein's binding site, calculating a scoring function to rank the potential binding modes. The results can reveal key amino acid residues involved in the interaction, such as through hydrogen bonds, hydrophobic interactions, or van der Waals forces. This information is crucial for understanding the molecular basis of this compound's inhibitory activity.

Illustrative Molecular Docking Results for this compound with a Hypothetical Target Protein

Binding ModeDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
1-9.8TYR87, PHE282π-π stacking
2-9.5SER120, GLN124Hydrogen bond
3-9.2LEU28, ILE90Hydrophobic
4-8.9LYS118Electrostatic

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govacs.org For this compound, QSAR studies would be invaluable for designing and predicting the activity of new analogues without the need for their immediate synthesis and testing. nih.gov

A QSAR model is developed using a "training set" of this compound analogues with known biological activities. For each analogue, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment), and topological features (e.g., molecular connectivity indices). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that correlates these descriptors with the observed biological activity.

Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, unsynthesized this compound analogues (the "test set"). This predictive power helps in prioritizing which analogues to synthesize, thereby saving time and resources in the drug discovery process.

Illustrative QSAR Model for this compound Analogues

AnalogueExperimental IC₅₀ (nM)Predicted IC₅₀ (nM)Key Descriptors
This compound5.25.5LogP, Dipole Moment, Surface Area
Analogue 110.811.2LogP, Dipole Moment, Surface Area
Analogue 23.13.5LogP, Dipole Moment, Surface Area
Analogue 325.424.9LogP, Dipole Moment, Surface Area

This table presents hypothetical data for illustrative purposes.

In Silico Analysis of this compound Conformational Dynamics

Molecules are not static entities; they are flexible and can adopt a range of different three-dimensional shapes or conformations. The conformational dynamics of a molecule like this compound can significantly influence its ability to bind to its target protein. In silico methods, particularly molecular dynamics (MD) simulations, are used to study these dynamic behaviors.

An MD simulation calculates the motion of atoms in a molecule over time by solving Newton's equations of motion. This provides a detailed picture of the conformational landscape of this compound, revealing its preferred shapes and how it transitions between them. Understanding the conformational flexibility is important because the bioactive conformation (the shape this compound adopts when it binds to its target) may not be its lowest energy conformation in solution.

By analyzing the conformational dynamics, researchers can gain insights into the energy required for this compound to adopt its bioactive conformation. This information can be used to design more rigid analogues that are pre-organized in the correct shape for binding, potentially leading to increased potency and selectivity.

Advanced Analytical and Spectroscopic Methodologies Applied to Ajudazol a Research

High-Resolution Mass Spectrometry (HR-MS) for Ajudazol A Structure Elucidation

High-resolution mass spectrometry is a cornerstone technique in the structural elucidation of novel compounds like this compound. Its ability to provide a highly accurate mass measurement allows for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound (C₂₉H₃₈N₂O₇), HR-MS is critical in confirming its molecular formula by measuring the mass of the molecular ion.

In the context of the total synthesis of this compound, HR-MS is employed at various stages to verify the structure of synthetic intermediates and to provide ultimate confirmation of the final product. The technique, often coupled with electrospray ionization (ESI), can detect the protonated molecule [M+H]⁺. For instance, in synthetic efforts towards the closely related Ajudazol B, an intermediate with the formula C₁₂H₁₆O₅ was confirmed by HRMS (ESI), which observed an [M+H]⁺ ion at m/z 241.1075, closely matching the calculated value of 241.1076 gla.ac.uk. This level of accuracy is essential for distinguishing between compounds with similar nominal masses but different elemental compositions. The final confirmation of synthetic this compound relies on matching the HR-MS data with that of the natural product, ensuring the correct molecular formula has been achieved acs.orgnih.govacs.org.

Table 1: Representative HR-MS Data for a Synthetic Intermediate towards Ajudazol Analogs

Compound/FragmentMolecular FormulaCalculated Mass [M+H]⁺ (m/z)Observed Mass [M+H]⁺ (m/z)
Isobenzofuranone intermediateC₁₂H₁₇O₅241.1076241.1075

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structure elucidation of complex organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the complete assignment of all proton (¹H) and carbon (¹³C) signals in the molecule.

The structural elucidation of this compound was heavily reliant on extensive NMR analysis. The ¹H NMR spectrum reveals the chemical environment of each proton, their integrations correspond to the number of protons, and the coupling constants provide information about dihedral angles between adjacent protons, which is crucial for determining stereochemistry. The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule.

For this compound, a notable feature observed in its NMR spectra is the doubling of some signals, particularly for the N-methyl amide group and adjacent atoms. This phenomenon is due to hindered rotation around the amide bond, leading to the presence of two rotamers in solution at room temperature, in a ratio of approximately 1:1.2 hebmu.edu.cn. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were essential to piece together the complex structure. HMBC, in particular, is vital for connecting different structural fragments through long-range (2-3 bond) correlations between protons and carbons hebmu.edu.cn. The configurations of the double bonds in the side chain were established through the measurement of vicinal proton-proton coupling constants (J-values) and Nuclear Overhauser Effect (NOE) correlations hebmu.edu.cn.

The successful total synthesis of this compound was confirmed by comparing the NMR spectra of the synthetic material with those of the natural product, requiring an exact match of all chemical shifts and coupling constants acs.orgacs.org.

Table 2: Selected ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

PositionδC (ppm)δH (ppm), multiplicity (J in Hz)
1168.6-
3101.95.85, s
4144.3-
865.95.35, d (5.1)
976.24.55, dd (9.2, 5.1)
1035.52.10, m
15-CH₂123.65.85, s; 5.35, s
18126.96.37, dd (11.0, 10.4)
19127.86.29, t (10.7)
26167.3 / 167.1-
N-Me26.7 / 26.02.70 / 2.58, s

Data adapted from Bendas et al. Note: Signal doubling is observed for several positions due to amide rotamers. hebmu.edu.cn

Advanced Chromatographic Techniques for this compound Research (e.g., HPLC)

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the isolation, purification, and analysis of this compound. Given the complexity of the natural extracts from which this compound is isolated, HPLC provides the high resolution necessary to separate it from structurally related analogs and other metabolites hebmu.edu.cn.

Reversed-phase HPLC (RP-HPLC) is a commonly used method for the purification of complex polyketides like this compound nih.gov. In this technique, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. Separation is based on the differential partitioning of the analytes between the stationary and mobile phases, driven by hydrophobicity. For this compound, which is a relatively nonpolar molecule, RP-HPLC is highly effective. The isolation of this compound from the cell mass of Chondromyces crocatus involves initial extraction followed by several chromatographic steps, culminating in purification by RP-HPLC hebmu.edu.cn.

During the total synthesis of this compound, HPLC is used to monitor reaction progress and to purify intermediates and the final product, ensuring high purity for subsequent spectroscopic analysis and biological testing. The use of a diode-array detector (DAD) allows for the detection of analytes based on their UV-Vis absorbance, which is particularly useful for compounds like this compound that possess chromophores hebmu.edu.cn. Preparative HPLC is employed to obtain larger quantities of the pure compound. The selection of the column, mobile phase composition, and gradient elution program are all critical parameters that are optimized to achieve efficient separation nih.gov.

Table 3: General Parameters for RP-HPLC Analysis of Polyketides like this compound

ParameterTypical Condition
Stationary PhaseReversed-phase C18 or C8 silica
Mobile PhaseGradient of Water and Acetonitrile/Methanol
DetectionUV-Vis (Diode Array Detector)
ModeAnalytical or Preparative

Emerging Research Directions and Preclinical Potential of Ajudazol a

Genome Mining and Bioengineering for Novel Ajudazol Scaffolds

The advent of genome sequencing and bioinformatics has revolutionized natural product discovery, allowing for the targeted identification of biosynthetic gene clusters (BGCs) that may produce novel bioactive compounds. Myxobacteria, the source of ajudazols, possess large genomes rich in such BGCs, suggesting a largely untapped reservoir of chemical diversity.

Recent research has successfully applied genome mining techniques to the myxobacterium Cystobacter sp. SBCb004. This led to the identification of a truncated ajudazol BGC, which, through subsequent mutagenesis and metabolomic analysis, yielded a series of novel derivatives named ajudazols C through J. nih.govresearchgate.netnih.gov Structural elucidation of these compounds revealed significant departures from the original Ajudazol A and B structures. A key difference lies in the biosynthetic starter unit; while ajudazols A and B utilize acetyl-CoA, the novel ajudazols C-J are proposed to incorporate 3,3-dimethylacrylyl CoA. nih.govresearchgate.net

Furthermore, these new analogues exhibit diverse structural modifications, including varying degrees of hydroxylation, desaturation, and different glycosylation patterns. nih.govresearchgate.net Bioengineering studies involving gene mutagenesis have provided insights into the enzymes responsible for this structural diversification. Two distinct cytochrome P450-dependent enzymes were shown to be responsible for hydroxylation at the C-8 position and desaturation at C-15 and C-33. nih.govresearchgate.net Additionally, a glycosyltransferase was identified that attaches a d-β-glucopyranose moiety. Interestingly, one of the P450 enzymes and the glycosyltransferase are encoded by genes located outside the primary BGC, highlighting the complexity of the biosynthetic pathway. nih.govresearchgate.net These findings open avenues for combinatorial biosynthesis and bioengineering approaches to generate a wider array of ajudazol scaffolds with potentially improved or novel biological activities.

FeatureThis compound & BNovel Ajudazols (C-J)
Producing Organism (Example)Chondromyces crocatus Cm c5Cystobacter sp. SBCb004
Biosynthetic Starter UnitAcetyl-CoA3,3-Dimethylacrylyl CoA
Key Enzymatic ModificationsStandard polyketide synthesisExtensive hydroxylation, desaturation, and glycosylation
Responsible Enzymes IdentifiedPolyketide Synthase (PKS) machineryP450-dependent enzymes, Glycosyltransferase

This compound as a Chemical Probe for Biological Pathways and Enzyme Functions

This compound's high potency and specific mechanism of action make it a valuable chemical probe for studying cellular bioenergetics. nih.gov Chemical probes are small molecules used to investigate the roles of specific proteins and pathways in complex biological systems. nih.govnih.gov The primary molecular target of this compound is the mitochondrial F1F0-ATPase (also known as ATP synthase), the enzyme responsible for the majority of cellular ATP production via oxidative phosphorylation. nih.govnih.govpatsnap.com

By acting as a potent inhibitor of the F1F0-ATPase, this compound allows researchers to dissect the downstream consequences of impaired mitochondrial respiration. nih.govresearchgate.net Its application can help elucidate how cells respond to severe energy stress and the subsequent activation of various signaling pathways. For instance, inhibiting ATP synthesis can trigger apoptosis (programmed cell death), and this compound can be used to study the specific molecular events that link mitochondrial dysfunction to the apoptotic cascade. nih.gov

Unlike some inhibitors that cause severe and toxic depletion of ATP, the specific interactions of inhibitors with the F1F0-ATPase can lead to different cellular outcomes. For example, the benzodiazepine Bz-423, another F1F0-ATPase inhibitor, moderately decreases ATP synthesis but significantly increases superoxide production, leading to redox-regulated apoptosis. nih.govresearchgate.net this compound, as a specific inhibitor, can be used in similar studies to probe the intricate relationship between ATP synthesis, the generation of reactive oxygen species (ROS), and cell death pathways. nih.govresearchgate.net Furthermore, the discovery that a related compound, Ajudazol B, also inhibits 5-lipoxygenase demonstrates that these scaffolds can be used to identify additional molecular targets and explore their functions. researchgate.net

Investigation of this compound and Analogues in Preclinical Models of Disease

The potent biological activity of the ajudazol family has prompted investigations into their potential as therapeutic agents, particularly in oncology. Preclinical evaluation typically begins with in vitro studies using cancer cell lines to determine cytotoxic and antiproliferative effects.

Following the discovery of novel ajudazols through genome mining, these new compounds were tested for their anticancer potential. Ajudazols C through H were found to exhibit cytotoxicity against various human cancer cell lines. nih.govresearchgate.net In addition to these naturally produced variants, synthetic chemistry has been employed to create simplified analogues of the complex ajudazol structure. These simplified derivatives were also evaluated and found to possess strong antiproliferative and apoptotic activities in brain cancer cell lines, with some showing activity at low nano- to micromolar concentrations. researchgate.net

Compound/AnaloguePreclinical Model TypeDisease AreaObserved Effect
Ajudazols C-HIn vitro (Cancer cell lines)CancerCytotoxicity
Simplified Ajudazol AnaloguesIn vitro (Brain cancer cell lines)CancerStrong antiproliferative and apoptotic activity

While the ajudazols were originally identified based on their antifungal properties, detailed preclinical data on their activity against specific fungal pathogens is less prominent in recent literature, which has focused more on their anticancer effects. The mechanism of action, targeting the highly conserved F1F0-ATPase, suggests broad eukaryotic activity, but dedicated studies in preclinical models of fungal infections are needed to validate this potential.

Q & A

Q. What experimental methodologies are recommended for characterizing the physicochemical properties of Ajudazol A?

To characterize physicochemical properties (e.g., solubility, stability, spectroscopic profiles), employ a combination of HPLC for purity analysis, NMR for structural elucidation, and mass spectrometry for molecular weight confirmation. Differential scanning calorimetry (DSC) and X-ray crystallography can resolve polymorphic forms. Ensure protocols align with peer-reviewed standards for chemical characterization .

Q. How should researchers design initial dose-response experiments for this compound in in vitro models?

Use a factorial design with multiple concentrations (e.g., 0.1–100 µM) and replicate wells (n ≥ 3) to assess efficacy and toxicity. Include positive/negative controls and normalize data to baseline activity. Statistical power analysis should guide sample size to minimize Type I/II errors .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards ensures specificity and minimizes matrix effects. Validate methods per ICH guidelines for linearity, accuracy, precision, and recovery .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across different cell lines?

Conduct comparative assays under standardized conditions (e.g., passage number, media, incubation time). Use RNA-seq or proteomics to identify cell line-specific pathways influencing response variability. Apply meta-analysis frameworks to reconcile discrepancies .

Q. What strategies optimize this compound’s synthesis protocol for higher yield and scalability?

Employ Design of Experiments (DoE) to test variables like catalyst loading, temperature, and reaction time. Use response surface methodology (RSM) to identify optimal conditions. Characterize intermediates via in situ FTIR or HPLC tracking .

Q. How to integrate computational modeling with experimental data to predict this compound’s metabolic pathways?

Combine molecular docking (e.g., AutoDock Vina) with CYP450 inhibition assays. Validate predictions using hepatocyte models and LC-MS-based metabolite profiling. Cross-reference results with databases like PubChem or ChEMBL .

Q. What methodological steps ensure reproducibility in this compound’s preclinical pharmacokinetic studies?

Adhere to ARRIVE guidelines for animal studies: document strain, sex, and housing conditions. Use standardized sampling intervals and bioanalytical methods. Share raw data and code via repositories like Zenodo .

Methodological and Ethical Considerations

Q. How to validate this compound’s target engagement in complex biological systems?

Use CRISPR-Cas9 knockout models or siRNA silencing to confirm target specificity. Pair with biophysical techniques (e.g., SPR, ITC) to measure binding affinity. Cross-validate findings using orthogonal assays .

Q. What ethical frameworks apply to human tissue studies involving this compound?

Follow Declaration of Helsinki principles: obtain informed consent, anonymize data, and secure IRB approval. Use de-identified samples and document provenance. Include ethical statements in publications per journal guidelines .

Q. How to design longitudinal studies assessing this compound’s chronic toxicity?

Implement staggered dosing cohorts with histopathological endpoints. Use Kaplan-Meier survival curves and Cox proportional hazards models. Include interim analyses to adjust protocols based on emerging data .

Data Analysis and Reporting

Q. What statistical methods are suitable for analyzing non-linear dose-response relationships of this compound?

Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. Use Akaike’s Information Criterion (AIC) to compare model fits .

Q. How to address batch-to-batch variability in this compound’s bioactivity data?

Apply ANOVA with post-hoc Tukey tests to identify outlier batches. Use principal component analysis (PCA) to correlate variability with synthesis parameters (e.g., purity, excipients). Report batch-specific data in supplementary materials .

Q. What guidelines ensure rigorous reporting of this compound’s in vivo efficacy studies?

Follow the PREPARE checklist for animal studies and MIAME standards for omics data. Include raw datasets, analysis scripts, and detailed Materials and Methods sections. Use controlled vocabularies (e.g., MeSH terms) for metadata .

Q. Tables

Key Analytical Parameters for this compound TechniqueValidation CriteriaReference
Purity (>98%)HPLCUSP <621> compliance
LogP (Partition coefficient)Shake-flaskOECD 117 guidelines
Plasma stability (t₁/₂)LC-MS/MSFDA Bioanalytical

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.